molecular formula C11H19NO3 B185398 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid CAS No. 714278-92-9

4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid

Cat. No. B185398
M. Wt: 213.27 g/mol
InChI Key: FURZLMCFJOLPME-UHFFFAOYSA-N
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Description

“4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) . This indicates that the compound contains a cyclohexyl group, a methyl group, and an amino group attached to a 4-oxobutanoic acid backbone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 57.6 Ų .

Scientific Research Applications

  • Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow

    • Application : This research focuses on the enantioselective Strecker reactions on an achiral substrate using sub-stoichiometric amounts of a chiral catalyst for the effective synthesis of α-amino nitriles .
    • Method : The researchers used a flow-based methodology for enantioselective Strecker, employing ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as an additive .
    • Results : The newly developed method allows straightforward reaction channeling towards the fast and complete formation of the α-amino nitrile products .
  • Catalytic protodeboronation of pinacol boronic esters

    • Application : This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The researchers used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results : The researchers were able to achieve formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Metal-Catalysed Transfer Hydrogenation of Ketones
    • Application : This research focuses on the metal-catalysed hydrogenations, a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols .
    • Method : The researchers used a transfer hydrogenation (TH) approach, which has become an alternative to H2-hydrogenation .
    • Results : The resulting secondary alcohols are valuable building blocks in the pharmaceutical, perfume, and agrochemical industries .

properties

IUPAC Name

4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZLMCFJOLPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359597
Record name 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid

CAS RN

714278-92-9
Record name 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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